Cas no 1186099-68-2 (tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate)

Technical Introduction: tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a protected heterocyclic compound featuring a fused pyridoindole scaffold. Its tert-butoxycarbonyl (Boc) group enhances stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The rigid polycyclic structure serves as a versatile intermediate for constructing complex alkaloids or bioactive molecules. The Boc protection allows selective deprotection under mild acidic conditions, enabling further functionalization. This compound is particularly valuable in the synthesis of indole-based derivatives, where its defined stereochemistry and reactivity facilitate controlled modifications. High purity and well-characterized properties ensure reproducibility in research and development workflows.
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate structure
1186099-68-2 structure
Product Name:tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
CAS No:1186099-68-2
MF:C16H22N2O2
MW:274.358084201813
CID:4561828
Update Time:2025-05-23

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
    • D73200
    • Inchi: 1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,12,14,17H,8-10H2,1-3H3
    • InChI Key: ZYHWMEDAZOEDFU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC2C(C3C=CC=CC=3N2)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 377
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.6

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Additional information on tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: A Comprehensive Overview

tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 1186099-68-2) is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The tert-butyl group attached to the indole system adds further complexity and potential functionality to the molecule.

The molecular structure of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate consists of a fused bicyclic system comprising an indole ring and a pyridine ring. The tetrahydro designation indicates that the molecule contains partially saturated rings, which can influence its stability and reactivity. The carboxylate group at position 2 of the indole ring suggests that this compound may participate in various chemical reactions or serve as a precursor for more complex molecules.

Recent studies have highlighted the potential of indole derivatives like tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate in drug development. Researchers have explored its ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

In addition to its pharmacological applications, tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has been investigated for its role in synthetic chemistry. Its structure makes it an ideal candidate for exploring novel synthetic routes and reaction mechanisms. For example, chemists have utilized this compound as a building block for constructing more complex heterocyclic systems with potential applications in materials science.

The synthesis of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of an indole derivative with a pyridine ring followed by hydrogenation to introduce the tetrahydro functionality. The presence of the tert-butyl group is introduced through esterification or alkylation reactions.

From an analytical standpoint,tert-butyl 3,4,4a,tetrahydro-indol-carboxlitate has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its molecular structure and stability under various conditions. Furthermore,the compound's solubility properties have been studied to assess its suitability for pharmaceutical formulations.

In terms of applications,tert-butyl 3,,tetrahydro-indol-carboxlitate(CAS No. ) holds promise in several areas beyond drug discovery.In materials science,it may serve as a precursor for synthesizing advanced materials with unique electronic properties.In agrochemicals,researchers are exploring its potential as a plant growth regulator or pest control agent.

Looking ahead,the continued exploration of tert-butyl 3,,tetrahydro-indol-carboxlitate(CAS No.) is expected to yield new insights into its chemical behavior and practical applications.As research progresses,this compound may find itself at the forefront of innovative solutions across multiple industries.

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